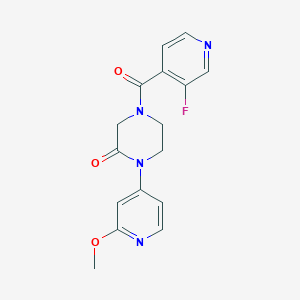

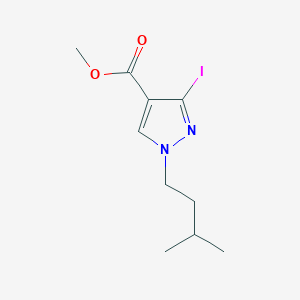

![molecular formula C22H21N3O3 B2446044 3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-06-0](/img/structure/B2446044.png)

3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a type of pyrimido[4,5-b]quinoline, which is a class of compounds that have been synthesized and studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This process is facilitated by a mechanochemical synthesis using a ball mill . The transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” would be characterized by analytical and spectrometrical methods such as IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines are multicomponent reactions. These reactions involve the combination of multiple reactants in a single reaction vessel to form complex products . The reactions are facilitated by a mechanochemical synthesis using a ball mill .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Pyrimido[4,5-b]quinoline derivatives have been synthesized through various chemical reactions, highlighting their chemical versatility and potential for modification. For instance, one-pot condensation methods have been used to synthesize pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, demonstrating the synthetic accessibility of these compounds (Damavandi & Sandaroos, 2012). Similarly, a three-component synthesis approach in water has been reported for pyrimido[4,5-b]quinoline-tetraone derivatives, offering an environmentally friendly and efficient method for producing these compounds (Azizian, Delbari, & Yadollahzadeh, 2014).

Biological and Pharmacological Applications

The biological and pharmacological activities of pyrimido[4,5-b]quinoline derivatives have been extensively studied, suggesting potential therapeutic applications. For example, some derivatives have shown significant antimicrobial activity, indicating their potential use as antimicrobial agents (Vartale, Halikar, & Pawar, 2013). Furthermore, compounds with the pyrimido[4,5-b]quinoline core have been evaluated for their cytotoxic activities against various cancer cell lines, suggesting their application in cancer therapy (Suh, Park, & Lee, 2001).

Material Science Applications

In material science, pyrimido[4,5-b]quinoline derivatives have been investigated as corrosion inhibitors for metals, showcasing their potential in industrial applications to protect metals from corrosion. A study demonstrated that these compounds effectively inhibit the corrosion of mild steel in acidic environments, with adsorption characteristics conforming to the Langmuir adsorption isotherm (Verma et al., 2016).

Orientations Futures

The future directions for the study of “3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” could include further exploration of its potential applications, particularly in the field of medicinal chemistry given the antitumor activity demonstrated by similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

3-(2-methoxyethyl)-10-methyl-2-(2-methylphenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-14-8-4-5-9-15(14)20-23-21-18(22(27)25(20)12-13-28-3)19(26)16-10-6-7-11-17(16)24(21)2/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKICBLXZUDSYSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4N3C)C(=O)N2CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)

![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)

![1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2445984.png)